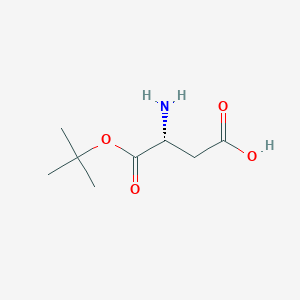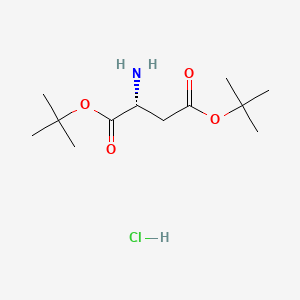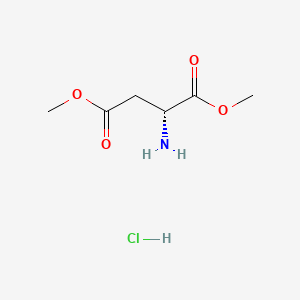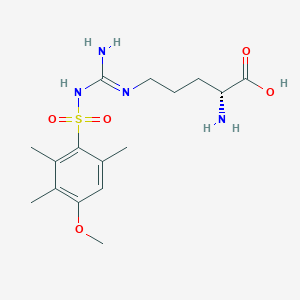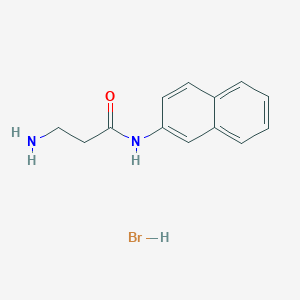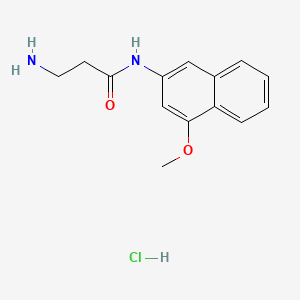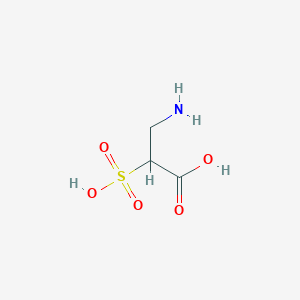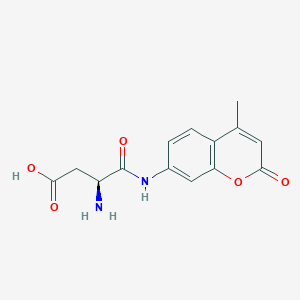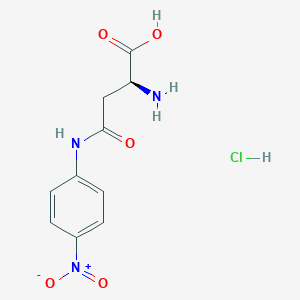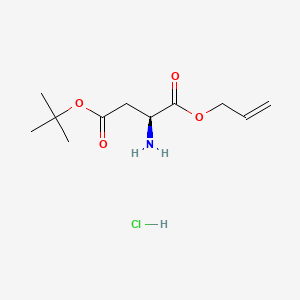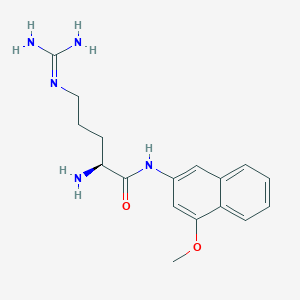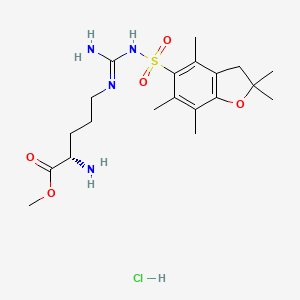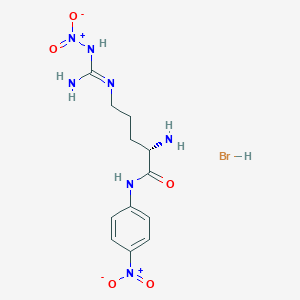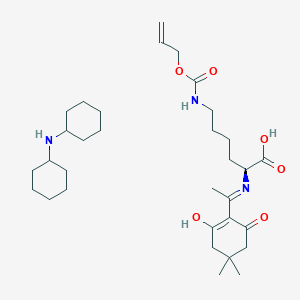
Dde-L-lys(aloc)-OH dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dde-L-lys(aloc)-OH dcha is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the study of protein-protein interactions and has shown promising results in the development of new therapeutics. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Dde-L-lys(aloc)-OH dcha involves the protection of the amine group of L-lysine, followed by the selective deprotection of the Dde group and subsequent coupling with the aloc-protected amino acid derivative. The final step involves deprotection of the aloc group and coupling with dcha.
Starting Materials
L-lysine, Fmoc-protected aloc-amino acid derivative, Dde-Cl, dcha, Coupling reagents (e.g. HBTU, HOBt, DIPEA), Protecting reagents (e.g. Fmoc-Cl, Boc-Cl)
Reaction
Protection of L-lysine amine group with Fmoc-Cl, Selective deprotection of L-lysine amine group with Dde-Cl, Coupling of Dde-L-lysine with Fmoc-protected aloc-amino acid derivative using coupling reagents, Deprotection of aloc group with acid, Coupling of aloc-deprotected amino acid derivative with dcha using coupling reagents, Deprotection of Fmoc and Dde groups with appropriate reagents
Mécanisme D'action
The mechanism of action of Dde-L-lys(aloc)-OH dcha involves its ability to bind to specific amino acid residues on the target protein. This binding disrupts the protein-protein interaction, leading to changes in the protein's structure and function. This disruption can be used to study the role of the protein-protein interaction in cellular processes and to develop new therapeutics that target these interactions.
Effets Biochimiques Et Physiologiques
Dde-L-lys(aloc)-OH dcha has been shown to have minimal biochemical and physiological effects. It does not affect cellular viability or metabolism and does not induce any significant changes in cellular processes. This makes it an ideal tool for studying protein-protein interactions without interfering with other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dde-L-lys(aloc)-OH dcha in lab experiments include its specificity for protein-protein interactions, its minimal biochemical and physiological effects, and its ease of use. However, its limitations include its cost, the need for specialized equipment and expertise, and its inability to study protein-protein interactions in their native environment.
Orientations Futures
For the use of Dde-L-lys(aloc)-OH dcha include the development of new chemical probes that target specific protein-protein interactions, the study of protein-protein interactions in their native environment, and the development of new therapeutics that target protein-protein interactions. Additionally, the use of Dde-L-lys(aloc)-OH dcha in combination with other chemical probes and imaging techniques may provide new insights into cellular processes and disease mechanisms.
Conclusion:
Dde-L-lys(aloc)-OH dcha is a valuable tool in scientific research, particularly in the study of protein-protein interactions. Its specificity, minimal biochemical and physiological effects, and ease of use make it an ideal chemical probe for studying these interactions. Ongoing research into the synthesis, mechanism of action, and future applications of Dde-L-lys(aloc)-OH dcha is likely to provide new insights into cellular processes and disease mechanisms.
Applications De Recherche Scientifique
Dde-L-lys(aloc)-OH dcha has been extensively used in the study of protein-protein interactions. It is commonly used as a chemical probe to identify and characterize protein-protein interactions. It has also been used to study the structure and function of proteins, as well as the regulation of cellular processes.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C12H23N/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHZOBLLDZERM-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-L-lys(aloc)-OH dcha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


